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Compound of Interest

Compound Name: Dimethylamiloride

Cat. No.: B075135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethylamiloride and amiloride as

inhibitors of the epithelial sodium channel (ENaC). The information presented is intended to

assist researchers in selecting the appropriate tool compound for their studies by providing

objective performance data, detailed experimental methodologies, and visual representations

of key biological and experimental processes.

Executive Summary
Amiloride is a well-established, potent inhibitor of the epithelial sodium channel (ENaC), a

crucial component in sodium and blood pressure regulation. Dimethylamiloride, a derivative of

amiloride, exhibits significantly lower potency for ENaC but displays increased affinity for other

ion transporters, notably the Na+/H+ exchanger (NHE). This differential selectivity makes the

choice between these two compounds highly dependent on the specific research application.

While amiloride is the preferred choice for specific ENaC inhibition, dimethylamiloride may be

useful in studies where NHE inhibition is the primary goal, with the caveat of potential off-target

effects on ENaC at higher concentrations.

Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of amiloride

and dimethylamiloride against ENaC and key off-target ion transporters. This data is critical
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for designing experiments with appropriate compound concentrations to achieve selective

inhibition.

Compound Target IC50 / Ki
Species/Cell
Type

Notes

Amiloride ENaC
0.1 - 0.5 µM (Ki)

[1]

A6 cells

(Xenopus laevis

kidney

epithelium)

Highly potent

inhibitor.

Na+/H+

Exchanger

(NHE)

~3 µM - 1 mM

Varies by tissue

and Na+

concentration

Significantly less

potent than on

ENaC.

Na+/Ca2+

Exchanger

(NCX)

~1 mM

Cardiac

sarcolemmal

vesicles

Weak inhibitor.

Na+/K+-ATPase 2.2 - 3.0 mM
Rat liver plasma

membranes
Weak inhibitor.

Dimethylamilorid

e
ENaC

>2.8 µM

(estimated)
-

Dramatically

lower potency

(<0.035-fold)

compared to

amiloride.

Na+/H+

Exchanger

(NHE)

- -

Substantially

increased

inhibitory effect

compared to

amiloride.

Na+/Ca2+

Exchanger

(NCX)

- -
Data not readily

available.

Na+/K+-ATPase 520 µM Rat hepatocytes

More potent

inhibitor than

amiloride.
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Signaling Pathway of ENaC Regulation
The activity of the epithelial sodium channel is tightly regulated by a complex signaling network.

A key pathway involves the hormone aldosterone, which promotes sodium reabsorption. The

following diagram illustrates a simplified model of this regulatory cascade.
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Caption: Aldosterone-mediated signaling pathway regulating ENaC activity at the apical

membrane.

Experimental Protocols
Determining Inhibitory Potency (IC50) of Amiloride and
Dimethylamiloride on ENaC using Two-Electrode Voltage
Clamp (TEVC) in Xenopus laevis Oocytes
This protocol provides a generalized workflow for assessing the inhibitory effects of amiloride

and dimethylamiloride on ENaC expressed in Xenopus laevis oocytes.

1. Oocyte Preparation:

Harvest and de-folliculate Stage V-VI oocytes from a female Xenopus laevis.

Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.

Incubate oocytes for 2-4 days at 18°C in Barth's solution to allow for channel expression.

2. Electrophysiological Recording:

Place an ENaC-expressing oocyte in a recording chamber continuously perfused with a

standard recording solution (e.g., ND96 containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2,

1 mM MgCl2, 5 mM HEPES, pH 7.4).

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2

MΩ). One electrode measures the membrane potential (Vm), and the other injects current.

Clamp the membrane potential at a holding potential of -60 mV using a two-electrode voltage

clamp amplifier.

3. Application of Inhibitors:

Record the baseline ENaC current (I_Na) in the standard recording solution.

Perfuse the recording chamber with solutions containing increasing concentrations of either

amiloride or dimethylamiloride (e.g., ranging from 10 nM to 100 µM).
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Allow the current to reach a steady state at each concentration before proceeding to the

next.

After the highest concentration, wash out the inhibitor with the standard recording solution to

check for reversibility.

4. Data Analysis:

Measure the steady-state current at each inhibitor concentration.

Normalize the current at each concentration to the baseline current recorded in the absence

of the inhibitor.

Plot the normalized current as a function of the inhibitor concentration.

Fit the concentration-response data to a Hill equation to determine the IC50 value, which is

the concentration of the inhibitor that causes 50% of the maximal inhibition.

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the inhibitory

effects of dimethylamiloride and amiloride on ENaC.
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Caption: A generalized workflow for comparing ENaC inhibitors using TEVC in Xenopus

oocytes.

Conclusion
The choice between dimethylamiloride and amiloride for ENaC inhibition studies must be

made with careful consideration of their distinct pharmacological profiles. Amiloride is the

superior choice for experiments requiring potent and selective blockade of ENaC. Conversely,

dimethylamiloride's utility lies in its preferential inhibition of the Na+/H+ exchanger, although

its weaker but present activity against ENaC and other transporters necessitates careful

experimental design and data interpretation to avoid confounding results. Researchers should

use the quantitative data and protocols provided in this guide to inform their experimental

strategy and ensure the validity of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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